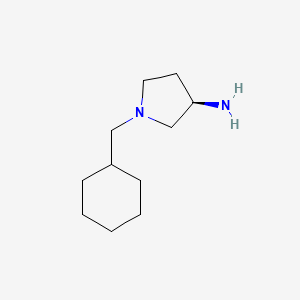

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

Description

The Critical Role of Chiral Amines in Contemporary Organic Synthesis and Drug Discovery

Chiral amines are indispensable components in modern organic synthesis and are of paramount importance in the pharmaceutical industry. numberanalytics.comchiralen.com Their significance stems from their prevalence in a vast number of biologically active molecules, including natural products, agrochemicals, and, most notably, pharmaceuticals. It is estimated that approximately 40% of all commercialized drugs contain a chiral amine moiety, underscoring their therapeutic relevance. mdpi.com

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral amines serve as versatile building blocks and key intermediates in asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. organic-chemistry.org They are frequently employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts, facilitating a wide range of stereoselective transformations. mdpi.com

Strategic Importance of the Pyrrolidine (B122466) Scaffold as a Privileged Structure in Chemical Biology

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation is bestowed upon molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The widespread occurrence of the pyrrolidine motif in a multitude of natural products and FDA-approved drugs is a testament to its remarkable biological promiscuity and therapeutic utility. nih.govmdpi.com

The strategic importance of the pyrrolidine scaffold can be attributed to several key features. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat aromatic systems, facilitating optimal interactions with the binding sites of proteins. nih.gov The presence of stereogenic centers on the pyrrolidine ring provides opportunities for modulating the biological activity and pharmacokinetic properties of a molecule through stereochemical modifications. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor and a center of basicity, enabling crucial interactions with biological targets. nih.gov The versatility of the pyrrolidine scaffold is further enhanced by the ease with which it can be functionalized at various positions, allowing for the generation of diverse libraries of compounds for drug discovery programs. mdpi.com

Positioning of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine as a Versatile Chiral Building Block for Advanced Chemical Research

This compound emerges as a significant chiral building block for advanced chemical research, embodying the desirable characteristics of both chiral amines and the pyrrolidine scaffold. This specific configuration, with the (R)-stereochemistry at the 3-position of the pyrrolidine ring and a cyclohexylmethyl substituent on the nitrogen atom, offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules.

The versatility of this compound as a building block stems from the presence of two reactive sites: the primary amine at the 3-position and the tertiary amine within the pyrrolidine ring. The primary amine can be readily functionalized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The cyclohexylmethyl group on the ring nitrogen provides a lipophilic anchor, which can be crucial for modulating the pharmacokinetic properties of a molecule, such as its membrane permeability and metabolic stability.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Stereochemistry | (R) at C3 |

| Functional Groups | Primary Amine, Tertiary Amine |

| Key Structural Features | Pyrrolidine ring, Cyclohexyl group |

Overview of Research Trajectories for Structurally Related Chiral Pyrrolidine Scaffolds

The research landscape for chiral pyrrolidine scaffolds structurally related to this compound is both broad and dynamic, reflecting the immense potential of these motifs in various areas of chemical science. A significant focus of this research is in the field of asymmetric catalysis, where chiral pyrrolidine derivatives, particularly those derived from proline, have been extensively developed as highly effective organocatalysts for a wide array of enantioselective transformations. mdpi.comnih.gov These catalysts have proven to be invaluable tools for the synthesis of enantiomerically enriched molecules.

In medicinal chemistry, research continues to explore the incorporation of substituted chiral pyrrolidines into novel therapeutic agents. For example, chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS) have been synthesized and their binding properties investigated, demonstrating the importance of the pyrrolidine scaffold in achieving isoform selectivity. nih.gov The synthesis of N-aryl-substituted pyrrolidines is another active area of research, as these motifs are present in a wide range of bioactive substances and drugs. nih.gov

Furthermore, the development of novel synthetic methodologies for the stereoselective synthesis of densely substituted pyrrolidines is a key research trajectory. acs.org These methods provide access to a wider range of structurally diverse chiral pyrrolidine building blocks, thereby expanding the chemical space available for drug discovery and other applications. The use of enzymes, such as transaminases, to trigger cyclizations for the synthesis of chiral 2-substituted pyrrolidines represents an emerging and sustainable approach to accessing these valuable scaffolds. acs.org

Properties

IUPAC Name |

(3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSXCKDVHHANA-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2CC[C@H](C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 Cyclohexylmethyl Pyrrolidin 3 Amine and Analogous Chiral Pyrrolidines

Enantioselective Synthesis Strategies for Chiral Pyrrolidine (B122466) Amines

The creation of chiral centers, particularly the amine-bearing carbon in pyrrolidines, necessitates precise stereochemical control. Various enantioselective strategies have been developed, including reductive amination, stereocontrolled cyclizations, and the use of chiral catalysts, to produce optically pure pyrrolidine amines. jocpr.comnih.gov

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. jocpr.com In the context of chiral pyrrolidines, this reaction can be adapted to achieve high stereoselectivity. One direct approach involves the reaction of a ketone with an amine or ammonia (B1221849) source in the presence of a reducing agent and a chiral catalyst. researchgate.net

This process typically involves the in situ formation of an imine intermediate, which is then asymmetrically reduced. jocpr.com Challenges in this area include the instability of certain imine intermediates and the potential for catalyst inhibition by the nitrogen-containing reagents. researchgate.net Despite these hurdles, significant progress has been made using transition-metal catalysts and biocatalysts. For instance, imine reductase (IRED) enzymes have been successfully employed in the asymmetric synthesis of chiral amines, demonstrating high enantioselectivity. semanticscholar.org A common laboratory-scale method involves using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) for the reductive amination of aldehydes or ketones. nih.gov

Enzyme-catalyzed reductive amination has proven effective for producing key pyrrolidine intermediates. For example, the asymmetric reductive amination of N-Boc-pyrrolidone with benzylamine, catalyzed by an engineered IRED mutant, yields the corresponding (S)-3-pyrrolidinamine with high yield and enantiomeric excess. semanticscholar.org

Table 1: Examples of Reductive Amination for Chiral Amine Synthesis

| Carbonyl Precursor | Amine Source | Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Boc-pyrrolidone | Benzylamine | IRED Mutant (I149D/W234I) | (S)-N-benzyl-1-(tert-butoxycarbonyl)pyrrolidin-3-amine | 99% | semanticscholar.org |

| Aldehyde 17 | Various amines | NaHB(OAc)₃ | Final Inhibitors (e.g., 18, 19a-e) | Not specified, high yield | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The formation of the pyrrolidine ring itself can be the stereochemistry-determining step. Stereocontrolled cyclization reactions construct the five-membered ring from acyclic precursors, establishing the desired configuration of the stereocenters. nih.gov

Several powerful cyclization strategies are employed:

1,3-Dipolar Cycloadditions: This is a classic and highly effective method for creating five-membered heterocycles. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can generate multiple stereocenters simultaneously with high control. nih.govacs.org

Intramolecular Michael Addition: Also known as aza-Michael cyclization, this approach involves the intramolecular addition of an amine nucleophile to an activated alkene. The use of chiral catalysts, such as phosphoric acids, can render this process highly enantioselective. whiterose.ac.uk

Radical Cyclizations: Iminyl radical cyclizations, initiated by microwave irradiation or photoredox catalysts, offer another route. An O-phenyloxime tethered to an alkene can undergo a 5-exo-trig cyclization to form a pyrroline (B1223166), which can be further functionalized. nsf.gov

Enzyme-Catalyzed C-H Amination: Recent advancements have demonstrated the use of engineered cytochrome P411 enzymes to catalyze intramolecular C(sp³)–H amination. This method forges the C-N bond to form the pyrrolidine ring from simple azide precursors with excellent enantioselectivity. acs.org

An example of a key cyclization step is the intramolecular hydroboration-cycloalkylation of a homoallylic azide intermediate, which has been used in the enantiomeric synthesis of tobacco alkaloids containing the pyrrolidine ring. nih.gov

The use of chiral auxiliaries and catalysts is fundamental to achieving high enantioselectivity in pyrrolidine synthesis. jocpr.com These molecules create a chiral environment that directs the stereochemical outcome of a reaction.

Chiral Catalysts: Organocatalysis has emerged as a powerful tool, with chiral pyrrolidine derivatives themselves often serving as catalysts (e.g., proline and its derivatives). nih.gov Chiral phosphoric acids are effective in catalyzing reactions like aza-Michael cyclizations by activating the electrophile through hydrogen bonding. whiterose.ac.uk Transition metal complexes featuring chiral ligands, such as those based on iridium, rhodium, or ruthenium, are widely used for asymmetric hydrogenations in reductive amination. researchgate.netorganic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. For example, readily available tert-butylsulfinamide can be used as a chiral auxiliary in the synthesis of chiral pyrrolidines, inducing high diastereoselectivity. organic-chemistry.org The N-tert-butanesulfinylimine group, derived from such an auxiliary, can act as an effective director in cycloaddition reactions to produce densely substituted pyrrolidines. acs.org

The choice of catalyst or auxiliary is critical and often depends on the specific transformation, with the goal of creating a defined binding pocket or transition state that favors the formation of one enantiomer over the other. nih.govmdpi.com

Precursor Design and Derivatization Strategies for (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine Synthesis

A plausible retrosynthetic analysis for this compound would disconnect the molecule at the N-cyclohexylmethyl bond or involve the formation of the chiral amine center at a late stage. Common precursors for chiral pyrrolidines include:

Proline and its derivatives: Commercially available chiral pool materials like (R)- or (S)-proline and 4-hydroxyproline are common starting points for synthesizing more complex pyrrolidine structures. nih.gov

Acyclic amino acids: These can serve as precursors for stereocontrolled cyclization strategies. nih.gov

Protected Pyrrolidinones: A prochiral ketone such as N-protected-pyrrolidin-3-one can be a key intermediate. The desired (R)-amine stereocenter can be installed via enantioselective reductive amination. semanticscholar.org

A potential synthetic route could involve the asymmetric reductive amination of N-Boc-pyrrolidin-3-one using ammonia or an ammonia equivalent with a chiral catalyst to form (R)-N-Boc-pyrrolidin-3-amine. Subsequent reductive amination of this intermediate with cyclohexanecarbaldehyde would install the cyclohexylmethyl group at the N1 position. Alternatively, direct reductive amination of N-(cyclohexylmethyl)pyrrolidin-3-one with an ammonia source could be envisioned.

Optimization of Synthetic Efficiency and Enantiomeric Excess in Pyrrolidine-Based Chemical Transformations

Optimizing a synthetic route involves maximizing the chemical yield and the enantiomeric excess (ee) of the desired product. This is achieved by systematically modifying reaction parameters.

Key optimization strategies include:

Catalyst Screening and Modification: The structure of a catalyst significantly influences its efficiency and selectivity. nih.gov For enzyme-catalyzed reactions, directed evolution can be used to engineer variants with improved activity and stereoselectivity for a specific substrate. semanticscholar.orgacs.org For organocatalysts, modifying steric and electronic properties can enhance performance. mdpi.com

Reaction Conditions: Parameters such as solvent, temperature, and reaction time can have a profound impact on yield and enantioselectivity. For instance, in an asymmetric 'clip-cycle' synthesis of pyrrolidines, screening different solvents and temperatures was crucial to achieving high conversion and a 96:4 enantiomeric ratio. whiterose.ac.uk

Reagent Selection: The nature of the reducing agent in reductive aminations or the specific dipolarophile in cycloadditions can influence the stereochemical outcome and yield.

By systematically evaluating these factors, chemists can develop robust and efficient syntheses that provide the target chiral pyrrolidine in high yield and optical purity.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Proline |

| 4-Hydroxyproline |

| N-Boc-pyrrolidone |

| (S)-3-pyrrolidinamine |

| (S)-N-benzyl-1-(tert-butoxycarbonyl)pyrrolidin-3-amine |

| N-Boc-pyrrolidin-3-one |

| (R)-N-Boc-pyrrolidin-3-amine |

| Cyclohexanecarbaldehyde |

The Role of R 1 Cyclohexylmethyl Pyrrolidin 3 Amine in Complex Molecule Construction

Integration of Chiral Pyrrolidine (B122466) Building Blocks into Combinatorial Chemistry Libraries

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large, diverse libraries of compounds. The choice of building blocks is critical to the success of these libraries, as their structural features directly influence the chemical space that can be explored. Chiral building blocks, such as (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, are of particular importance as they introduce stereochemical diversity, a key factor in determining biological activity and target selectivity. enamine.net

The pyrrolidine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govenamine.net Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nih.govresearchgate.net The integration of chiral pyrrolidines into combinatorial libraries, therefore, provides a robust platform for the discovery of novel therapeutic agents.

While direct literature examples detailing the use of this compound in a specific combinatorial library are not extensively documented, its utility can be inferred from studies on analogous structures. For instance, a study on a library of bis-cyclic guanidines, which included pyrrolidine-based members, highlighted the significant impact of a cyclohexylmethyl group on antibacterial activity. nih.gov This suggests that incorporating this compound as a building block would be a rational strategy for generating libraries with potential antimicrobial properties.

The synthesis of such libraries typically involves solid-phase or solution-phase parallel synthesis techniques. ijpsonline.com In a hypothetical library synthesis, the primary amine of this compound could be readily functionalized with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophilic reagents. The secondary amine within the pyrrolidine ring could also be modified, further expanding the diversity of the resulting library. The "split-and-mix" synthesis strategy is a powerful approach for generating vast numbers of compounds from a limited set of building blocks. ijpsonline.com

Table 1: Potential Library Generation Using this compound

| Reaction Type | Diverse Inputs (Building Blocks) | Resulting Functional Group |

| Amide Coupling | Carboxylic Acids (R-COOH) | Amide |

| Sulfonamide Formation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones (R-CHO/R-CO-R') | Secondary/Tertiary Amine |

| Urea Formation | Isocyanates (R-NCO) | Urea |

Utility in Scaffold-Based Approaches for the Synthesis of Bioactive Compounds

Scaffold-based drug design is a powerful strategy that utilizes a common molecular framework, or scaffold, which is then decorated with various substituents to optimize biological activity. The pyrrolidine ring is an excellent example of a versatile scaffold that has been extensively used in the development of a wide range of therapeutic agents. nih.govresearchgate.net The specific stereochemistry and substitution pattern of this compound make it a valuable scaffold for generating novel bioactive compounds.

The (R)-configuration at the 3-position of the pyrrolidine ring can impart specific conformational constraints on the molecule, which can lead to enhanced binding affinity and selectivity for a particular biological target. nih.gov The cyclohexylmethyl group at the 1-position provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within a protein's binding pocket. This feature has been shown to be advantageous in certain contexts, as demonstrated by the improved antibacterial activity of bis-cyclic guanidines bearing a cyclohexylmethyl group. nih.gov

The utility of this scaffold is further exemplified by its appearance in the patent literature for various therapeutic applications, suggesting its role in the development of novel drug candidates. The synthesis of bioactive compounds based on this scaffold would typically involve the functionalization of the 3-amino group to introduce pharmacophoric elements that can interact with the target of interest.

Table 2: Examples of Bioactive Compound Classes Utilizing the Pyrrolidine Scaffold

| Bioactive Compound Class | Therapeutic Area | Key Structural Features |

| DPP-IV Inhibitors | Diabetes | Often contain a cyanopyrrolidine moiety |

| Angiotensin-Converting Enzyme (ACE) Inhibitors | Hypertension | Proline and its derivatives are common |

| Neurokinin-1 (NK1) Receptor Antagonists | Antiemetic | Contain a substituted pyrrolidine ring |

| C-C Chemokine Receptor Type 5 (CCR5) Antagonists | HIV/AIDS | Often feature a disubstituted pyrrolidine |

Application in the Construction of Specific Structural Motifs and Derivatives Incorporating the Cyclohexylmethyl Moiety

The unique combination of a chiral pyrrolidine ring and a cyclohexylmethyl group in this compound makes it a valuable precursor for the synthesis of specific structural motifs and derivatives. The cyclohexylmethyl moiety, in particular, can be a key determinant of biological activity, and its incorporation into novel molecular architectures is an area of interest in medicinal chemistry.

While direct synthetic routes starting from this compound to create complex motifs are not extensively reported, the importance of the 3-cyclohexylmethyl-pyrrolidine structural unit is highlighted in the literature. For example, the synthesis of 3-cyclohexylmethyl-3-(prop-2-ynyl)pyrrolidine-2,5-diones has been described as part of a program to develop potential aromatase inhibitors. rsc.org Although this specific example does not utilize the target amine, it underscores the value of the cyclohexylmethylpyrrolidine motif in designing bioactive molecules.

Derivatives of this compound can be synthesized through various chemical transformations. The primary amine can be converted into a wide range of functional groups, such as amides, sulfonamides, ureas, and guanidines. These transformations allow for the introduction of diverse chemical functionalities that can modulate the compound's physicochemical properties and biological activity. Furthermore, the pyrrolidine nitrogen can be quaternized to introduce a permanent positive charge, which may be beneficial for targeting certain biological receptors.

Table 3: Potential Derivatives of this compound and their Synthetic Precursors

| Derivative Class | Synthetic Precursor | Key Reaction |

| Amides | Carboxylic Acid or Acyl Chloride | Acylation |

| Sulfonamides | Sulfonyl Chloride | Sulfonylation |

| Ureas | Isocyanate or Carbamoyl Chloride | Addition |

| Guanidines | Guanidinylating Agent | Guanidinylation |

| N-Alkylated Derivatives | Alkyl Halide | Reductive Amination or Alkylation |

Chirality and Stereochemical Aspects in Research Applications of R 1 Cyclohexylmethyl Pyrrolidin 3 Amine

The Impact of Absolute Stereochemistry on Molecular Recognition and Potential Biological Interactions

The principle of chiral recognition is fundamental to pharmacology and molecular biology. Enantiomers, being non-superimposable mirror images, can interact differently with other chiral molecules, such as biological receptors, enzymes, and ion channels. researchgate.netnih.gov This disparity in interaction arises because the binding sites of these biological targets are themselves chiral, composed of L-amino acids, and thus can diastereomerically distinguish between the enantiomers of a ligand.

For instance, studies on other chiral pyrrolidine (B122466) derivatives have demonstrated the profound impact of stereochemistry. In a series of inhibitors for neuronal nitric oxide synthase (nNOS), the specific configuration of the pyrrolidine core was essential for potent and selective binding. nih.gov Similarly, the orientation of substituents on the pyrrolidine ring has been shown to be responsible for the specific antagonist activity at the estrogen receptor α (ERα). nih.gov These examples underscore that a change from an (R) to an (S) configuration can dramatically alter or abolish the intended biological effect. Non-covalent interactions between chiral molecules are the basis for this enantioselective recognition, which is a fundamental phenomenon in both natural and synthetic molecular systems. researchgate.net

While specific biological targets for (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine are not detailed in publicly available research, the principles of stereoselectivity allow for informed predictions. One enantiomer may fit optimally into a receptor site, leading to a strong therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even produce undesirable off-target effects. nih.gov

| Enantiomer | Target Receptor/Enzyme | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| (R)-Enantiomer | Receptor X | 15 | Potent Agonist |

| (S)-Enantiomer | Receptor X | 1250 | Weak Antagonist |

| (R)-Enantiomer | Enzyme Y | >10,000 | No Inhibition |

| (S)-Enantiomer | Enzyme Y | 85 | Moderate Inhibitor |

Methodologies for Chiral Resolution and Enantiopurification of Pyrrolidine Amines

The synthesis of chiral amines often results in a racemic mixture (an equal mixture of both enantiomers). To isolate the desired enantiomer, such as this compound, in a pure form, methods of chiral resolution or enantiopurification are employed. Several well-established techniques are applicable to pyrrolidine amines.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. For 3-aminopyrrolidine (B1265635) derivatives, chiral resolving agents like (S)-2-methoxy-2-phenylacetic acid have been used effectively on an industrial scale. researchgate.netdntb.gov.ua Once the desired diastereomeric salt is isolated, the chiral acid is removed to yield the enantiopure amine.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. Lipases can be used for the enantioselective acylation of the amine, or transaminases can be employed to convert one enantiomer of the amine into a ketone, leaving the other enantiomer unreacted. rsc.org For example, an ω-transaminase was used to resolve N-Boc-3-aminopyrrolidine with excellent enantioselectivity. rsc.org

Catalytic Kinetic Resolution: Chiral chemical catalysts can also be used to selectively transform one enantiomer over the other. This approach has been successfully applied to various N-heterocycles, providing access to enantioenriched products. whiterose.ac.ukethz.ch

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both the analysis and preparative separation of enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated. This method is widely used to determine the enantiomeric excess (ee) of a sample and for purification on a smaller scale. researchgate.net

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for industrial applications. | Requires suitable resolving agent and crystallization conditions; theoretical max yield is 50%. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme compatibility with substrate; theoretical max yield is 50%. |

| Catalytic Kinetic Resolution | Chiral catalyst-mediated selective reaction of one enantiomer. | Broad substrate scope, high selectivity factors possible. | Catalyst cost and development; theoretical max yield is 50%. |

| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable for analysis and purification. | Can be expensive for large-scale separation, requires method development. |

Advanced Derivatization and Functionalization Strategies for R 1 Cyclohexylmethyl Pyrrolidin 3 Amine

Functional Group Transformations at the Pyrrolidine (B122466) Nitrogen and Amine Center

The presence of two amine functionalities with different steric and electronic environments—the secondary pyrrolidine nitrogen and the primary exocyclic amine—allows for selective and diverse functional group transformations. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. pharmablock.com

N-Alkylation and N-Acylation: The secondary amine within the pyrrolidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. wikipedia.org N-alkylation can introduce a variety of alkyl or arylalkyl groups, further functionalizing the core structure. N-acylation, on the other hand, converts the amine into an amide, which can alter its electronic properties and introduce new interaction points. For instance, reaction with acyl chlorides or anhydrides can yield a range of amide derivatives.

Derivatization of the Primary Amine: The primary amine at the C-3 position is a key site for introducing a wide range of functional groups. Common transformations include the formation of amides, carbamates, and sulfonamides. nih.gov These modifications are often employed in drug discovery to explore structure-activity relationships. For example, derivatives of a structurally related compound, (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine, have been synthesized to include carboxamides, carbamates, and sulfonamides, demonstrating the feasibility of these transformations. nih.gov

Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and can be effectively utilized to modify the primary amine of (R)-1-(cyclohexylmethyl)pyrrolidin-3-amine. wikipedia.org This one-pot reaction typically involves the condensation of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that is compatible with a wide range of functional groups. harvard.edu This strategy allows for the introduction of diverse substituents with high efficiency.

Table 1: Examples of Functional Group Transformations

| Transformation | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acyl chloride, base (e.g., triethylamine), inert solvent | Amide |

| N-Sulfonylation | Sulfonyl chloride, base, inert solvent | Sulfonamide |

| Carbamate Formation | Chloroformate, base, inert solvent | Carbamate |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃), mild acid catalyst | Secondary or Tertiary Amine |

| N-Alkylation | Alkyl halide, base, polar aprotic solvent | Tertiary Amine |

Introduction of Diverse Substituents onto the Cyclohexylmethyl Moiety

The functionalization of the cyclohexylmethyl moiety offers another avenue for structural diversification. While direct C-H functionalization of saturated carbocycles can be challenging, several strategies can be envisioned for introducing substituents onto the cyclohexyl ring.

Strategies for Functionalization: One approach involves the use of a pre-functionalized cyclohexyl precursor during the synthesis of the parent compound. For instance, a cyclohexanecarboxaldehyde (B41370) or cyclohexylmethanamine bearing substituents on the ring could be used as a starting material.

Alternatively, late-stage functionalization of the cyclohexyl ring could be explored. While direct C-H activation on an unactivated cyclohexane (B81311) ring is often difficult, advances in catalysis have made such transformations more accessible. nih.gov These reactions, however, may suffer from a lack of regioselectivity, leading to a mixture of products.

A more controlled approach would involve the introduction of a functional group handle on the cyclohexane ring that can be further elaborated. For example, if a derivative with a hydroxyl or keto group on the cyclohexyl ring were synthesized, a wide range of subsequent reactions could be performed to introduce diverse substituents.

Friedel-Crafts Alkylation: It is important to note that direct Friedel-Crafts alkylation on the cyclohexyl ring is not a feasible strategy. Friedel-Crafts reactions are typically applied to aromatic systems and are not suitable for the functionalization of saturated aliphatic rings like cyclohexane. masterorganicchemistry.com

Exploration of Linker Chemistry for Conjugate Formation with Other Chemical Entities

The primary amine of this compound serves as an excellent attachment point for linkers, enabling the formation of conjugates with other molecules such as fluorescent dyes, biotin, or larger biomolecules. broadpharm.com This is particularly relevant for creating molecular probes or targeted drug delivery systems.

Amine-Reactive Linkers: A variety of amine-reactive linkers are commercially available and can be employed for this purpose. axispharm.com These linkers typically contain an electrophilic functional group that reacts with the nucleophilic primary amine to form a stable covalent bond. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides. broadpharm.com

The choice of linker is critical and depends on the desired properties of the final conjugate. Linkers can be designed to be cleavable under specific physiological conditions (e.g., in the presence of certain enzymes or at a particular pH), or they can be non-cleavable to ensure a stable connection between the two conjugated entities.

Bioconjugation Strategies: The general strategy for forming a conjugate involves reacting this compound with a linker that has a second reactive group at its other end. This second group can then be used to attach the molecule of interest. For example, a heterobifunctional linker with an NHS ester on one end and a maleimide (B117702) on the other could be used. The NHS ester would react with the amine of the pyrrolidine derivative, and the maleimide could then react with a thiol group on a protein or other biomolecule.

Table 2: Common Amine-Reactive Linker Chemistries

| Linker Functional Group | Reactive Towards | Bond Formed |

|---|---|---|

| N-Hydroxysuccinimide (NHS) ester | Primary amines | Amide |

| Isothiocyanate | Primary amines | Thiourea |

| Isocyanate | Primary amines | Urea |

| Sulfonyl chloride | Primary amines | Sulfonamide |

| Aldehyde | Primary amines (via reductive amination) | Secondary amine |

Analytical Techniques for the Characterization of R 1 Cyclohexylmethyl Pyrrolidin 3 Amine and Its Derivatives in Research

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structural framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the protons on the cyclohexyl ring, the methylene (B1212753) bridge, the pyrrolidine (B122466) ring, and the amine group. hw.ac.uk The chemical shifts (δ) are influenced by the local electronic environment; for instance, protons closer to the electronegative nitrogen atom will appear further downfield. libretexts.org The signals for the NH₂ protons are often broad and their chemical shift can be variable, depending on solvent and concentration. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexyl and pyrrolidine rings provide confirmatory structural data. mdpi.com Carbons bonded to the nitrogen atom (C-N) typically resonate in a predictable downfield region (e.g., 50-90 ppm) due to the nitrogen's electron-withdrawing effect. pdx.edu

A summary of predicted NMR chemical shifts for the core structure is presented below, based on data from analogous compounds. netlify.appchemicalbook.comnih.govdu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Structural Fragments

| Structural Moiety | Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cyclohexyl Ring | -CH- (ring) | ~1.60 - 1.80 | ~30 - 40 |

| -CH₂- (ring) | ~0.80 - 1.75 | ~25 - 35 | |

| Methylene Bridge | -CH₂-N- | ~2.20 - 2.40 | ~60 - 65 |

| Pyrrolidine Ring | -CH₂-N- (ring) | ~2.50 - 3.20 | ~50 - 60 |

| -CH(NH₂)- | ~3.30 - 3.60 | ~50 - 55 | |

| -CH₂- (ring) | ~1.70 - 2.20 | ~30 - 35 | |

| Amine Group | -NH₂ | Variable (broad singlet) | N/A |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically generates a protonated molecular ion [M+H]⁺. nih.gov

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the [M+H]⁺ ion of this compound would be expected to fragment in predictable ways. Key fragmentation pathways for related N-substituted pyrrolidines often involve the cleavage of bonds adjacent to the nitrogen atom. nih.govwvu.edu

Common fragmentation patterns include:

Loss of the cyclohexylmethyl group: Cleavage of the C-N bond connecting the cyclohexylmethyl group to the pyrrolidine ring.

Ring opening of the pyrrolidine: Fission of the pyrrolidine ring can lead to a series of characteristic smaller ions.

Loss of ammonia (B1221849) (NH₃): Fragmentation involving the 3-amino group.

These fragmentation patterns provide a fingerprint that helps to confirm the identity and structure of the molecule. niu.edunih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Ratio Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating the target compound from impurities and for quantifying the ratio of its enantiomers.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the chemical purity of this compound.

HPLC: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is a common approach for analyzing amines. sielc.com A UV detector is typically used for quantification.

GC: Due to the polar nature of amines, they can exhibit poor peak shape (tailing) on standard GC columns. nih.gov Therefore, derivatization of the amine group (e.g., with trifluoroacetic anhydride) or the use of specialized base-deactivated columns is often required to achieve good chromatographic performance. nih.gov

Enantiomeric Ratio Determination

Determining the enantiomeric purity is critical for a chiral compound. Chiral chromatography is the most effective technique for this purpose. yakhak.org This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Chiral HPLC: This is the most widely used method for enantiomeric separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralpak® or Lux® columns), are highly effective for resolving a wide range of chiral compounds, including amines. yakhak.orgphenomenex.comresearchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. researchgate.net

Chiral GC: Similar to purity analysis by GC, enantiomeric separation often requires derivatization of the amine to form diastereomers that can be separated on a standard column, or direct analysis on a column coated with a chiral selector. nih.gov

Another approach involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.govnih.gov

Table 2: Exemplary Chiral HPLC Conditions for Amine Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analyte Class | Detection |

|---|---|---|---|

| Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Hexane/Isopropanol | Aliphatic & Aromatic Amines | UV/Fluorescence |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/Ethanol with additive (e.g., diethylamine) | Primary Amines | UV |

| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) | Acetonitrile/Methanol | Aromatic Amines | UV |

| Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | Basic Compounds | UV/MS |

Crystallographic Analysis for Absolute Stereochemistry Assignment

While spectroscopic and chromatographic methods confirm the structure and enantiomeric ratio, single-crystal X-ray crystallography provides the definitive, unambiguous determination of the absolute stereochemistry of a chiral molecule. soton.ac.ukspringernature.com

The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. thieme-connect.de

For chiral molecules, the key to determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) lies in the phenomenon of anomalous dispersion. researchgate.net This effect, which is most pronounced with heavier atoms but is measurable even for light-atom structures, causes slight differences in the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane). wikipedia.org

The Flack parameter is a critical value calculated during the crystallographic refinement process that quantifies the absolute structure. mdpi.comox.ac.uk

A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned stereochemistry (e.g., 'R') is correct. wikipedia.org

A value close to 1 suggests that the inverted structure is correct, and the model should be changed to the 'S' configuration.

A value near 0.5 may indicate that the crystal is a racemic twin (contains equal amounts of both enantiomers). wikipedia.org

For light-atom structures like this compound, which lacks heavy atoms, obtaining a precise Flack parameter can be challenging. researchgate.net However, modern diffractometers and the use of specific X-ray wavelengths (like copper radiation) have greatly improved the reliability of absolute configuration determination even for such compounds. soton.ac.ukresearchgate.net

Emerging Research Directions and Future Prospects for R 1 Cyclohexylmethyl Pyrrolidin 3 Amine

Development of Novel Catalytic Methods for Its Stereoselective Synthesis

The precise spatial arrangement of substituents in (R)-1-(cyclohexylmethyl)pyrrolidin-3-amine is crucial for its biological activity and function. Consequently, the development of efficient and highly stereoselective synthetic routes is a primary focus of current research. While specific catalytic methods for this exact molecule are not extensively documented in publicly available literature, several modern catalytic strategies for the synthesis of chiral 3-aminopyrrolidines and N-alkylated pyrrolidines can be logically extended to its preparation.

One promising approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. mappingignorance.org This method is a powerful tool for constructing the pyrrolidine (B122466) ring with high stereocontrol, capable of generating multiple stereocenters in a single step. mappingignorance.orgacs.org For the synthesis of an (R)-3-aminopyrrolidine precursor, a chiral catalyst, often based on copper(I) or silver(I), would be employed to control the facial selectivity of the cycloaddition. mappingignorance.orgacs.org Subsequent N-alkylation with cyclohexylmethyl bromide would then yield the target compound.

Another viable strategy involves the biocatalytic intramolecular C(sp³)–H amination . Recent advancements have demonstrated the use of engineered cytochrome P450 enzymes to catalyze the insertion of nitrenes into C-H bonds to form pyrrolidine rings with high enantioselectivity. nih.gov This innovative approach offers a green and efficient alternative to traditional chemical methods.

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines represents a modern method to introduce substituents at the C2 or C3 position of the pyrrolidine ring. organic-chemistry.org By selecting an appropriate metal catalyst (e.g., cobalt or nickel) and a chiral ligand, it is possible to achieve high stereoselectivity in the alkylation step. organic-chemistry.org

Finally, a more classical yet effective method would be the stereoselective reductive amination of a suitable ketone precursor. This could involve the asymmetric reduction of a pyrrolidin-3-one derivative or the reductive amination of a chiral 3-aminopyrrolidine (B1265635) with cyclohexanecarboxaldehyde (B41370).

| Catalytic Method | Key Transformation | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Stereoselective formation of the pyrrolidine ring | High stereocontrol, potential for multiple stereocenters | Development of specific chiral catalysts and optimized reaction conditions |

| Biocatalytic C(sp³)–H Amination | Enzymatic formation of the pyrrolidine ring | Green chemistry, high enantioselectivity | Enzyme engineering and substrate scope expansion |

| Catalyst-Tuned Hydroalkylation | Stereoselective functionalization of a pyrroline (B1223166) precursor | High regio- and enantioselectivity | Design of novel chiral ligands and catalytic systems |

| Stereoselective Reductive Amination | Introduction of the cyclohexylmethyl group with stereocontrol | Well-established methodology, readily available reagents | Development of highly selective chiral reducing agents or catalysts |

Exploration of New Biological Targets for Pyrrolidine-Containing Scaffolds in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. frontiersin.org Its non-planar, sp³-hybridized nature allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. nih.govnih.govresearchgate.net The specific substitution pattern of this compound suggests its potential to interact with a variety of biological targets.

A significant finding from patent literature indicates that derivatives of 1-(cyclohexylmethyl)pyrrolidin-3-amine (B1370434) have been investigated as histone deacetylase (HDAC) inhibitors . chiralen.com HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases. The development of novel HDAC inhibitors is an active area of research, and the this compound scaffold could serve as a valuable starting point for the design of new therapeutic agents in this class.

Beyond HDACs, the broader family of N-substituted 3-aminopyrrolidines has shown activity against a range of other biological targets. For instance, derivatives of 3-aminopyrrolidine have been synthesized and evaluated as antagonists for the CC chemokine receptor 2 (CCR2) , a target relevant to inflammatory diseases. nih.gov Other studies have explored pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) , an anti-apoptotic protein that is a key target in cancer therapy. nih.gov Furthermore, substituted pyrrolidines have been identified as high-affinity antagonists for the histamine H3 receptor , which is a target for cognitive disorders and sleep-wake regulation. researchgate.net

The diverse biological activities of structurally related compounds suggest that this compound and its derivatives could be explored for a wide array of therapeutic applications, including but not limited to oncology, inflammation, and neurological disorders.

| Biological Target Class | Specific Example(s) | Therapeutic Area | Relevance of the Scaffold |

|---|---|---|---|

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology, Neurology | Potential for specific interactions with the enzyme active site. chiralen.com |

| Chemokine Receptors | CC Chemokine Receptor 2 (CCR2) | Inflammatory Diseases | The 3-aminopyrrolidine core is a known pharmacophore for CCR2 antagonists. nih.gov |

| Apoptosis Regulators | Myeloid cell leukemia-1 (Mcl-1) | Oncology | The pyrrolidine scaffold can be functionalized to interact with the BH3-binding groove of Mcl-1. nih.gov |

| G-Protein Coupled Receptors | Histamine H3 Receptor | Neurology, Sleep Disorders | Substituted pyrrolidines have demonstrated high affinity and antagonism at this receptor. researchgate.net |

Computational Chemistry Approaches to Elucidate Reactivity and Selectivity in Derived Systems

Computational chemistry has become an indispensable tool in modern organic synthesis and drug discovery, providing deep insights into reaction mechanisms, stereoselectivity, and ligand-receptor interactions. dntb.gov.ua For a chiral molecule like this compound, computational approaches can be particularly valuable.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic routes. arabjchem.orgnih.gov For example, in a catalytic asymmetric synthesis, DFT can help to understand the origin of stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. acs.org This understanding can guide the rational design of more efficient and selective catalysts. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are powerful computational tools in medicinal chemistry. nih.gov For derivatives of this compound, 3D-QSAR models could be developed to correlate their structural features with their biological activity against a specific target. nih.gov Molecular docking simulations can predict the binding mode of these compounds within the active site of a protein, helping to rationalize their activity and guide the design of new analogs with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the this compound scaffold and its derivatives. nih.gov Understanding the preferred conformations of the pyrrolidine ring and the cyclohexylmethyl group is crucial for designing molecules that can adopt the optimal geometry for binding to a biological target.

| Computational Method | Application | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states | Understanding the origin of stereoselectivity in synthesis, predicting reaction outcomes. arabjchem.orgnih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Predicting the activity of new derivatives, identifying key structural features for activity. nih.gov |

| Molecular Docking | Predicting ligand-protein binding modes | Rationalizing biological activity, guiding the design of more potent and selective inhibitors. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational preferences | Understanding the dynamic behavior of the scaffold, identifying bioactive conformations. nih.gov |

Q & A

Basic: What are the recommended synthetic routes for (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine in academic settings?

Methodological Answer:

A common approach involves reductive amination or alkylation of pyrrolidin-3-amine derivatives. For example:

- Step 1: React pyrrolidin-3-amine with cyclohexylmethyl bromide in the presence of a base (e.g., triethylamine, TEA) in ethanol at elevated temperatures (e.g., 140°C in a sealed tube).

- Step 2: Purify the crude product using preparative thin-layer chromatography (TLC) or column chromatography.

- Key Reference: Similar methods are described in a patent for synthesizing enantiomerically pure cyclohexylmethyl-piperazine derivatives, where TEA and ethanol were critical for coupling reactions .

Basic: How to characterize the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze NMR (300 MHz, MeOD) for diagnostic peaks, such as:

- Cyclohexylmethyl protons: δ 1.0–1.8 ppm (multiplet).

- Pyrrolidine NH: δ 1.9–2.1 ppm (broad singlet).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (expected [M+H] ~ 197.3 g/mol).

- Key Reference : NMR and MS data for structurally related compounds in patents provide benchmarks for interpretation .

Advanced: How to optimize reaction yield when synthesizing this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ethanol; higher yields are often observed in ethanol due to improved solubility of intermediates.

- Catalyst Optimization : Replace TEA with stronger bases (e.g., KCO) or use phase-transfer catalysts.

- Temperature Control : Monitor exothermic reactions to avoid side products (e.g., diastereomers).

- Key Reference : A patent synthesis achieved 17–21% yield for a similar amine derivative using optimized coupling conditions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., diastereomers or unreacted starting materials).

- 2D NMR : Use - HSQC or NOESY to assign ambiguous peaks and confirm stereochemistry.

- Alternative Characterization : X-ray crystallography or IR spectroscopy can resolve structural ambiguities.

- Key Reference : Contradictions in NMR data for a related pyrrolidine derivative were resolved via 2D NMR .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash with soap/water immediately. For eye exposure, rinse for 15 minutes and seek medical attention.

- Key Reference : Safety data sheets for structurally similar amines recommend these protocols .

Advanced: How to analyze metabolic stability or degradation pathways in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) with LC-MS/MS to monitor oxidative metabolites.

- Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and analyze degradation products via HPLC.

- Key Reference : Pyrazolo-pyrimidine derivatives were evaluated for metabolic stability using similar methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.